Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester
Description
Properties
CAS No. |
144192-17-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-5-16-12(13)10-8(2)6-7-9(14-3)11(10)15-4/h6-7H,5H2,1-4H3 |
InChI Key |
BPHMRGHPFDJBDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethoxy-6-methylbenzoate can be synthesized through the esterification of 2,3-dimethoxy-6-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the formation of the ester .
Industrial Production Methods
In an industrial setting, the production of ethyl 2,3-dimethoxy-6-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dimethoxy-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2,3-dimethoxy-6-methylbenzoic acid or quinones.
Reduction: 2,3-dimethoxy-6-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C12H14O5
- Molecular Weight : 238.24 g/mol
- CAS Registry Number : 104270-87-3
The compound features a benzoic acid backbone with methoxy and ethyl ester functional groups that contribute to its reactivity and solubility characteristics.
Pharmaceutical Applications
- Anti-Cancer Activity
- Cardiovascular Therapeutics
-
Drug Delivery Systems
- Benzoic acid derivatives are being explored as components in drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of these esters into formulations can improve therapeutic efficacy by facilitating better absorption through biological membranes .
Cosmetic Applications
- Formulation Stability
-
Skin Bioavailability
- Studies have focused on assessing the bioavailability of topical formulations containing benzoic acid derivatives. Techniques such as tape stripping and microdialysis are employed to evaluate how well these compounds penetrate skin layers, which is critical for their effectiveness in dermatological applications .
Material Science Applications
- Polymer Chemistry
- Dyes and Pigments
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-cancer agents | Significant antitumor activity in modified compounds |
| Cardiovascular treatments | Inhibition of platelet aggregation | |
| Drug delivery systems | Improved solubility and bioavailability | |
| Cosmetics | Formulation stability | Enhanced shelf-life for creams and lotions |
| Skin bioavailability assessments | Effective penetration into skin layers | |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
| Dyes and pigments | Safe dye production for textiles |
Case Studies
- Antitumor Efficacy Study
-
Cosmetic Formulation Research
- Research conducted on the formulation of moisturizing creams highlighted the role of benzoic acid esters in improving product consistency and sensory properties. The study utilized experimental design techniques to optimize ingredient ratios, demonstrating significant improvements in user satisfaction metrics .
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethoxy-6-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in its binding affinity and reactivity. The pathways involved may include ester hydrolysis, leading to the release of the active benzoic acid derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester, and related compounds:
Structural and Functional Analysis
Substituent Effects on Antioxidant Activity: Hydroxyl (-OH) groups significantly enhance antioxidant activity, as seen in derivatives like 3-acetyl-6-hydroxy-2-methylbenzoic acid ethyl ester . Ethoxy (-OCH₂CH₃) groups, as in 4-ethoxybenzoic acid ethyl ester, demonstrate moderate antioxidant effects, suggesting that substituent position (para vs. ortho/meta) also plays a role .
Impact on Biosensor Recognition :
- A biosensor study () revealed that para-substituted benzoic acid derivatives (e.g., p-hydroxybenzoic acid) are more strongly recognized than ortho- or meta-substituted analogs. The target compound’s 2,3-dimethoxy-6-methyl substitution may result in weaker biosensor affinity compared to para-substituted derivatives .
Methyl and ethyl ester groups generally improve lipid solubility, facilitating applications in organic synthesis and drug delivery .
Metal Chelation Potential: Benzoic acid derivatives with hydroxyl or carboxyl groups (e.g., gallic acid) form stable complexes with lanthanides and transition metals . The target compound’s lack of free hydroxyl groups may limit its chelation capacity compared to these analogs.
Biological Activity
Benzoic acid, 2,3-dimethoxy-6-methyl-, ethyl ester (CAS No. 144192-17-6) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and literature.
| Property | Value |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | Ethyl 2,3-dimethoxy-6-methylbenzoate |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1OC)C)C(=O)O |
The biological activity of benzoic acid derivatives often involves their interaction with various biological targets. Specifically, benzoic acid derivatives can modulate enzyme activity, influence cell signaling pathways, and exhibit antimicrobial properties. The exact mechanism can vary depending on the specific biological context and the presence of substituents on the benzene ring.
Biological Activities
- Antimicrobial Activity
-
Antitumor Activity
- Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance, related compounds have been shown to inhibit cancer cell proliferation through induction of apoptosis and cell cycle arrest . The specific mechanisms often involve the inhibition of key signaling pathways associated with tumor growth.
- Anti-inflammatory Properties
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the ethyl ester derivative exhibited a higher zone of inhibition compared to other tested compounds, suggesting enhanced antimicrobial activity due to the ethyl group and methoxy substitutions .
Case Study 2: Antitumor Activity
In another study focusing on the antitumor potential of benzoic acid derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The results demonstrated that certain derivatives led to a significant reduction in cell viability, attributed to their ability to induce apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
